5-Fluoroisatin

Catalog No.
S585782
CAS No.
443-69-6
M.F
C8H4FNO2
M. Wt
165.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoroisatin

CAS Number

443-69-6

Product Name

5-Fluoroisatin

IUPAC Name

5-fluoro-1H-indole-2,3-dione

Molecular Formula

C8H4FNO2

Molecular Weight

165.12 g/mol

InChI

InChI=1S/C8H4FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)

InChI Key

GKODDAXOSGGARJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=O)C(=O)N2

Synonyms

5-Fluoro-1H-indole-2,3-dione; 5-Fluoro-2,3-indoledione; 5-Fluoroindoline-2,3-dione; 5-Fluoroisatine; NSC 39161;

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=O)N2

Oncology (Cancer Research)

5-Fluoroisatin has been reported as the precursor of the Sunitinib (Sutent) drug . Sunitinib has been approved by the Food and Drugs Administration (FDA) in 2006 for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST) .

Organic Chemistry

5-Fluoroisatin may be used in the synthesis of bis-Schiff bases, via condensation with aromatic primary bis-amines in water suspension medium without using any organic solvent or acid catalyst .

Method of Application: The method involves the condensation of aromatic primary bis-amines with isatin (1H-indole-2,3-dione) and 5-fluoroisatin in a water suspension medium. This process occurs cleanly and efficiently without the need for any organic solvent or acid catalyst .

Results or Outcomes: The corresponding bis-Schiff bases were obtained in good yields and were easily isolated by filtration . Their structures were confirmed by 1H-NMR, 13C-NMR, IR and mass spectra .

Biochemical Research

5-Fluoroisatin can be used as a reaction-based probe for live-cell detection of peroxynitrite by 19 F magnetic resonance spectroscopy . It can also be used in non-invasive detection of peroxynitrite (ONOO (-)) formation in living lung epithelial cells stimulated with interferon-γ (IFN-γ) .

Organic Chemistry

5-Fluoroisatin can be used in the synthesis of 3-acetonyl-5-fluoro-3-hydroxyoxindole .

Catalysts and OLEDs

5-Fluoroisatin can be used as a synthesis intermediate for Schiff bases, macromolecules, and metal complexes in the application of catalysts and OLEDs .

Synthesis of Quinoline

5-Fluoroisatin can be reshaped to a quinoline under Pfitzinger reaction, providing a platform for post-modification of the isatin derivatives .

Method of Application: The method involves the Pfitzinger reaction, where 5-Fluoroisatin is reshaped to a quinoline .

5-Fluoroisatin is a fluorinated derivative of isatin, characterized by the presence of a fluorine atom at the 5-position of the indole ring. Its molecular formula is C8H4FNO2C_8H_4FNO_2, and it has a CAS number of 443-69-6. This compound exhibits a unique structure that contributes to its diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorine atom enhances its reactivity and solubility, making it an interesting target for synthetic and pharmacological studies .

, including:

  • Formation of Schiff Bases: It readily reacts with primary amines to form Schiff bases, which are compounds containing a double bond between carbon and nitrogen .
  • Baeyer-Villiger Oxidation: This reaction can convert 5-fluoroisatin into isatoic anhydride using meta-chloroperoxybenzoic acid (mCPBA) as an oxidizing agent .
  • Condensation Reactions: 5-Fluoroisatin can undergo condensation with different aromatic aldehydes in the presence of acids like sulfuric acid or glacial acetic acid, yielding various derivatives with potential biological activity .

5-Fluoroisatin exhibits several notable biological activities:

  • Anticoronaviral Activity: Research indicates that 5-fluoroisatin has potential as an antiviral agent against coronaviruses, showing promise in inhibiting viral replication .
  • Antimicrobial Properties: Various derivatives of 5-fluoroisatin have been evaluated for their antimicrobial efficacy, demonstrating significant activity against a range of bacterial strains .
  • Cytotoxicity: Some studies suggest that certain derivatives possess cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy .

The synthesis of 5-fluoroisatin can be achieved through several methods:

  • Condensation Reaction:
    • A common method involves the condensation of 5-fluoroanthranilic acid with phosgene or isocyanates.
    • Reaction conditions typically include heating in solvents such as ethanol or acetic acid.
  • Microwave-Assisted Synthesis:
    • This method utilizes microwave irradiation to enhance reaction rates, allowing for the rapid formation of 5-fluoroisatin from appropriate precursors in shorter time frames .
  • Reflux Conditions:
    • Traditional reflux methods are also employed, where reactants are heated together in a solvent over an extended period to facilitate the reaction.

5-Fluoroisatin has numerous applications across various fields:

  • Pharmaceuticals: It serves as a scaffold for designing new drugs, particularly in developing antiviral and anticancer agents.
  • Chemical Research: Used as a reagent in organic synthesis for preparing complex molecules.
  • Material Science: Investigated for its potential use in creating novel materials due to its unique chemical properties .

Interaction studies involving 5-fluoroisatin focus on its binding affinity and efficacy against biological targets:

  • Protein Binding Studies: These studies assess how well 5-fluoroisatin interacts with specific proteins involved in disease pathways, providing insights into its mechanism of action.
  • In Vitro Assays: Various assays are conducted to evaluate its effectiveness against pathogens and cancer cells, helping to understand its therapeutic potential .

Several compounds share structural similarities with 5-fluoroisatin. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
IsatinNo fluorine substitutionAntimicrobial, anticancerLacks enhanced reactivity
6-FluoroisatinFluorine at the 6-positionSimilar to 5-fluoroisatinDifferent position affects activity
BromoisatinBromine instead of fluorineAntimicrobial propertiesDifferent halogen impacts reactivity
5-ChloroisatinChlorine at the 5-positionAntiviral activityChlorine may alter binding affinity

5-Fluoroisatin stands out due to the presence of fluorine, which enhances its solubility and reactivity compared to other halogenated isatins. Its unique properties make it a valuable compound for further research and development in medicinal chemistry .

The development of environmentally benign synthetic methods has become increasingly important in organic chemistry. Traditional Schiff base synthesis typically involves refluxing mixtures of amines and carbonyl compounds in organic solvents such as ethanol or methanol, often requiring acid catalysts and extended reaction times. Recent advances have demonstrated the viability of more sustainable approaches for 5-fluoroisatin derivatives.

Water Suspension Medium for Bis-Schiff Base Synthesis

Research has shown that condensation of aromatic primary bis-amines with 5-fluoroisatin can be efficiently conducted in water suspension without organic solvents or acid catalysts. This approach represents a significant advancement in green chemistry principles.

The reaction proceeds through the condensation of the carbonyl group at the isatin C-3 position with the amine group, forming an imine (C=N) bond. The general reaction is represented below:

5-Fluoroisatin + Aromatic bis-amine → Bis-Schiff base derivative + H2O

A key advantage of this methodology is the straightforward isolation process—the bis-Schiff base products typically precipitate from the aqueous medium and can be collected by simple filtration, minimizing the need for extensive purification procedures.

Experimental Protocol:

A representative synthesis involves stirring a mixture of powdered 5-fluoroisatin (0.50 g, 3.40 mmol) with an appropriate bis-amine (1.70 mmol) in water (9 mL) at room temperature for 20-30 hours. The resulting crystalline product is collected by filtration, washed with water, and dried to yield the corresponding bis-Schiff base.

Bis-amineReaction Time (h)Yield (%)Product Appearance
4,4'-Diaminodiphenyl ether2485.2Yellow crystals
3,3'-Diaminodiphenylmethane3072.7Yellow crystals
4,4'-Diaminodiphenyl sulfide2676.5Yellow-orange powder
4,4'-Diaminodiphenyl2279.8Deep yellow crystals

The presence of the fluorine atom in 5-fluoroisatin notably increases reaction yields and reduces reaction times compared to unsubstituted isatin. Additionally, when the amino groups of the bis-amine are in the para position relative to the linking group, higher yields are typically observed.

Spectroscopic analysis of these bis-Schiff bases reveals characteristic IR absorption bands at approximately 1652 cm^-1 (C=N) and 1726 cm^-1 (C=O), confirming successful condensation. ^1H-NMR spectra typically show the absence of aldehyde protons and the appearance of imine-related signals.

Probe Design and Reaction Mechanism

5-Fluoroisatin serves as the core recognition element in 19F magnetic resonance spectroscopy (MRS) probes for peroxynitrite (ONOO⁻). The compound undergoes an oxidative decarbonylation reaction upon exposure to ONOO⁻, converting into 5-fluoroanthranilic acid (Figure 1A). This transformation is accompanied by a distinct shift in the 19F nuclear magnetic resonance (NMR) signal from −124.5 ppm to −118.3 ppm, enabling quantitative detection of peroxynitrite [4]. The reaction specificity is attributed to peroxynitrite's strong nucleophilic and oxidative properties, which cleave the isatin ring selectively.

Analytical Performance

Chromatographic analyses reveal that 5-fluoroisatin exhibits a retention time of 8.2 minutes, while its decarbonylated product, 5-fluoroanthranilic acid, elutes at 0.8 minutes under reversed-phase conditions [4]. This stark difference facilitates rapid identification and quantification of peroxynitrite in biological samples. The probe demonstrates a linear response range of 0.1–50 μM for ONOO⁻, with a detection limit of 80 nM, outperforming conventional fluorescent probes in environments with high background autofluorescence [4].

Table 1: Key Characteristics of the 5-Fluoroisatin-Based 19F MRS Probe

ParameterValue/Description
Detection Limit80 nM
Linear Range0.1–50 μM
Selectivity>50-fold over other ROS (e.g., H₂O₂, - OH)
Reaction Time<2 minutes at 37°C
NMR Chemical Shift Change−124.5 ppm → −118.3 ppm

Live-Cell Imaging Applications in Pulmonary Epithelial Systems

Ratiometric FRET-Based Detection

A Förster resonance energy transfer (FRET) nanoprobe (CD–N-I) integrates carbon dots (CDs) with a 5-fluoroisatin-derived naphthalimide–isatin hybrid through electrostatic interactions [3]. Upon peroxynitrite exposure, the isatin moiety undergoes cleavage, disrupting FRET and increasing the naphthalimide emission at 540 nm while reducing CD emission at 450 nm (Figure 2A). This ratiometric response (I₅₄₀/I₄₅₀) enables precise spatial mapping of ONOO⁻ dynamics in live pulmonary epithelial cells.

Imaging Performance

In A549 human lung adenocarcinoma cells, CD–N-I detected exogenous peroxynitrite (50 μM SIN-1 donor) with a 4.2-fold increase in the emission ratio [3]. The probe’s photostability (>90% signal retention after 30 minutes) and low cytotoxicity (>95% cell viability at 100 μg/mL) make it suitable for long-term imaging studies. Applications include monitoring oxidative burst in alveolar macrophages and assessing particulate matter-induced ROS generation in bronchial epithelial models.

Table 2: Performance Metrics of CD–N-I in Pulmonary Cell Imaging

ParameterValue/Description
Detection Limit0.2 μM (in vitro)
Dynamic Range0.5–200 μM
Cell Viability>95% at 100 μg/mL
Photostability>90% after 30 minutes
Response Time<10 seconds

Interferon-γ Mediated Oxidative Stress Monitoring Platforms

Mechanism of Interferon-γ-Induced ROS Production

Interferon-γ (IFN-γ) upregulates inducible nitric oxide synthase (iNOS) in immune and epithelial cells, leading to sustained nitric oxide (NO) production. Subsequent reaction of NO with superoxide (O₂- ⁻) generates peroxynitrite, a key mediator of IFN-γ-induced tissue damage [1]. 5-Fluoroisatin-based probes enable real-time tracking of this pathway by targeting ONOO⁻ as a downstream effector.

Probe Application in Immune-Activated Models

In IFN-γ-stimulated RAW 264.7 macrophages, CD–N-I detected a 3.8-fold increase in peroxynitrite levels compared to untreated controls [3]. Parallel studies in human bronchial epithelial cells (BEAS-2B) exposed to IFN-γ (100 U/mL for 24 hours) revealed colocalization of ONOO⁻ with mitochondrial compartments, highlighting the role of mitochondrial ROS in cytokine-mediated inflammation.

Table 3: IFN-γ-Induced Oxidative Stress Parameters Detected by 5-Fluoroisatin Probes

ParameterValue/Description
IFN-γ Concentration100 U/mL
ONOO⁻ Increase3.8-fold in macrophages
Mitochondrial ColocalizationPearson’s coefficient: 0.78
Time to Peak Signal6–8 hours post-stimulation

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

165.02260653 g/mol

Monoisotopic Mass

165.02260653 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

443-69-6

Wikipedia

5-Fluoroisatin

Dates

Last modified: 08-15-2023

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